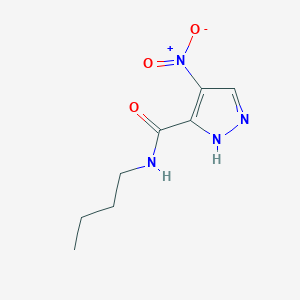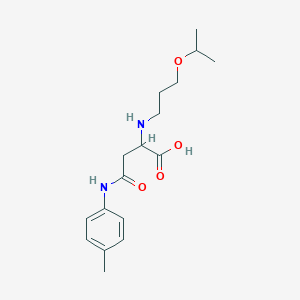![molecular formula C22H25N3OS2 B2525573 N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223787-94-7](/img/structure/B2525573.png)
N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex molecule that appears to be related to various acetamide derivatives. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from closely related structures and their properties.
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the target compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide group and various substituents that influence the overall conformation and properties of the molecule. For example, the title compound in paper crystallizes with four molecules in the asymmetric unit and exhibits a molecular conformation similar to other closely related acetanilides. The molecules are linked through N—H⋯O hydrogen bonds, which is a common feature in acetamide chemistry that could also be relevant to the target compound.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the amide group. In the case of N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide, an intramolecular hydrogen bond forms a pseudo ring and contributes to the planarity of the molecule . This suggests that the target compound may also exhibit specific intramolecular interactions that could affect its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of different substituents can lead to variations in properties such as melting points, solubility, and stability. While the specific properties of the target compound are not detailed in the provided papers, the related compounds offer a basis for predicting behaviors such as hydrogen bonding potential and molecular interactions .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of similar compounds, such as diazaspirodecanes, involves novel and efficient synthetic routes. These compounds are synthesized through multi-component reactions or by exploiting unique reactivity patterns of precursor molecules. For example, the synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones demonstrates the capability to create complex molecules efficiently under mild reaction conditions (Adib et al., 2008). Similarly, the synthesis involving triphenylphosphine and electron-deficient alkynes showcases the diversity of products achievable through strategic reactant selection (Han et al., 2020).
Reactivity and Mechanistic Insights
The reactivity of compounds within this class is a subject of interest, providing insights into their potential applications. Studies on the reduction of diazaspirodecanes offer comparative analysis between different reduction methods, revealing the intricacies of electron transfer processes and the impact on the structural and electronic properties of the resulting compounds (Zhou et al., 2010). Moreover, the regioselective synthesis of diazaspiro and tetrazaspiro derivatives explores the versatility of these compounds in creating structurally diverse and potentially bioactive molecules (Farag et al., 2008).
Potential Biological Activities
While the specific compound "N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide" does not have direct research findings in the provided sources, compounds within its class have been studied for their biological activities. This includes investigations into their antibacterial, antifungal, and anthelmintic activities, as well as their application in fingerprint analysis due to their unique physical properties (Khan et al., 2019).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-15-8-6-9-16(2)19(15)23-18(26)14-28-21-20(17-10-7-13-27-17)24-22(25-21)11-4-3-5-12-22/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRASDBKOCRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)

![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)


![3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2525501.png)


![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

